Cas no 37577-07-4 (Benzenemethanol, a-[(1R)-1-aminoethyl]-, (aR)-)
37577-07-4 structure
Product Name:Benzenemethanol, a-[(1R)-1-aminoethyl]-, (aR)-
CAS No:37577-07-4
MF:C9H13NO
MW:151.205622434616
CID:306946
PubChem ID:162265
Update Time:2025-04-19
Benzenemethanol, a-[(1R)-1-aminoethyl]-, (aR)- Chemical and Physical Properties
Names and Identifiers
-
- Benzenemethanol, a-[(1R)-1-aminoethyl]-, (aR)-
- (-)-Pseudo Norephedr
- (-)-Pseudo Norephedrine
- (1R,2R)-(?)-Norpseudoephedrine
- L-Norpseudoephedrine
- Prestwick0_000324
- (1R,2R)-2-amino-1-phenylpropan-1-ol
- (-)-threo-2-Amino-2-methyl-1-phenylethanol
- (R-(R*,R*))-alpha-(1-Aminoethyl)benzenemethanol
- (1R,2R)-(-)-Norpseudoephedrine, >=98.0% (NT)
- Benzenemethanol, .alpha.-(1-aminoethyl)-, [R-(R*,R*)]-
- 14838-15-4
- QQ0FVC4PXS
- l-Nor-psi-ephedrine
- (R,R)-(-)-Norpseudoephedrine
- SPBio_002248
- 37577-07-4
- beta-hydroxyamphetamine
- SCHEMBL125333
- CHEBI:8104
- l-Nor-psi-ephedrin [German]
- UNII-QQ0FVC4PXS
- NORPSEUDOEPHEDRINE, L-
- PDSP1_001354
- NS00098695
- BDBM50367603
- PDSP2_001338
- Benzenemethanol, alpha-((1R)-1-aminoethyl)-, (alphaR)-
- PD017909
- (1R,2R)-PSEUDONOREPHEDRINE
- l-Pseudonorephedrine
- Prestwick2_000324
- 2-Amino-1-phenyl-1-propanol #
- Q6456100
- Norpseudoephedrine
- DTXSID001045718
- NORPSEUDOEPHEDRINE, (-)-
- FT-0674141
- (1R,2R)-2-amino-1-phenyl-propan-1-ol
- CHEMBL1788114
- phenylpropanolamine
- Fugoa
- [R-(R*,R*)]-.alpha.-(1-Aminoethyl)benzenemethanol
- BENZENEMETHANOL, .ALPHA.-((1R)-1-AMINOETHYL)-, (.ALPHA.R)-
- Prestwick1_000324
- (-)-NORPSEUDOEPHEDRINE
- (R*,R*)-alpha-(1-aminoethyl)benzylalcohol
-
- Inchi: 1S/C9H13NO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7,9,11H,10H2,1H3/t7-,9+/m1/s1
- InChI Key: DLNKOYKMWOXYQA-APPZFPTMSA-N
- SMILES: O[C@H](C1C=CC=CC=1)[C@@H](C)N
Computed Properties
- Exact Mass: 151.1
- Monoisotopic Mass: 151.1
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 110
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 46.2A^2
Experimental Properties
- Density: 1.071
- Melting Point: 101-101.5 deg C
- Boiling Point: 288.1°Cat760mmHg
- Flash Point: 128.1°C
- PSA: 46.25000
- LogP: 1.76750
Benzenemethanol, a-[(1R)-1-aminoethyl]-, (aR)- Related Literature
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Torsten Sehl,Helen C. Hailes,John M. Ward,Ulf Menyes,Martina Pohl,D?rte Rother Green Chem. 2014 16 3341
-
2. 1H, 13C, 15N, 2D and variable temperature NMR study of the role of hydrogen bonding in the structure and conformation of oxamide derivativesFrancisco Javier Martínez-Martínez,Armando Ariza-Castolo,Hugo Tlahuext,Margarita Tlahuextl,Rosalinda Contreras J. Chem. Soc. Perkin Trans. 2 1993 1481
-
Valentin K?hler,Nicholas J. Turner Chem. Commun. 2015 51 450
-
Emmanuel Cigan,Bettina Eggbauer,Joerg H. Schrittwieser,Wolfgang Kroutil RSC Adv. 2021 11 28223
-
Pankaj Gupta,Neha Mahajan New J. Chem. 2018 42 12296
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